molecular formula C13H19BrN2O2S B1439805 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine CAS No. 1184289-90-4

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine

Cat. No. B1439805
M. Wt: 347.27 g/mol
InChI Key: WMBQSHWOTHWHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine featuring a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound also features a sulfonyl functional group attached to a bromo-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, an ethyl group attached to one of the nitrogen atoms of the piperazine, and a (5-Bromo-2-methylphenyl)sulfonyl group attached to the other nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several functional groups. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions. The piperazine ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl group and the bromine atom might increase its polarity and potentially its boiling point .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Antibacterial Activity : Derivatives incorporating diphenyl sulfone moieties, resembling the core structure of interest, have been synthesized and tested for antibacterial effects. These compounds demonstrated potential antibacterial activities, emphasizing the importance of the sulfone and piperazine moieties in developing new antibacterial agents (Bărbuceanu et al., 2009).
  • Synthesis and Evaluation of Sulfonamide Derivatives : Research has focused on the synthesis of sulfonamide-derived compounds and their transition metal complexes, which were characterized and evaluated for in vitro antibacterial, antifungal, and cytotoxic activities. These studies indicate that sulfonamide derivatives, similar in functional group arrangement to the compound of interest, show moderate to significant antibacterial and antifungal activities, with the potential for further development as antimicrobial agents (Chohan & Shad, 2011).

Synthesis of Novel Compounds

  • Development of Novel Heterocycles : Efforts to synthesize new heterocyclic compounds based on structures related to "1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine" have led to potential inhibitors of enzymatic activity and compounds with promising pharmacological profiles. These studies involve complex synthetic routes to introduce diverse functional groups, aiming at enhancing the biological activity of the resulting compounds (El‐Emary, Al-muaikel, & Moustafa, 2002).

Potential Inhibitors of Biological Pathways

  • Inhibition of Enzymatic Activities : Research into compounds with similar structural features has shown potential in inhibiting specific biological pathways, such as the lipoxygenase pathway, which is significant in inflammatory processes. This suggests that derivatives of "1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine" could be explored for their efficacy in modulating biological pathways related to inflammation and other diseases (Asghari et al., 2016).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, studies could be conducted to determine its physical and chemical properties, reactivity, and potential applications .

properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBQSHWOTHWHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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